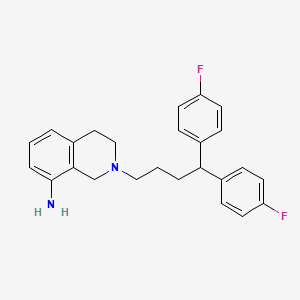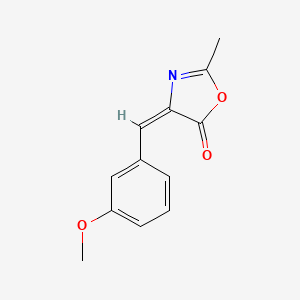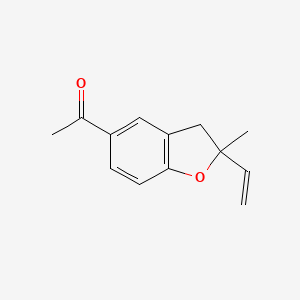
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl and vinyl group on the dihydrobenzofuran ring, along with an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenoxyethanol and zinc chloride as catalysts, followed by heating to induce cyclization . The reaction conditions often require temperatures around 225°C, followed by a gradual decrease to 190°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored for its efficiency in producing benzofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission . The compound may also interact with DNA or proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the vinyl and ethanone groups, making it less reactive in certain chemical reactions.
2-Vinyl-2,3-dihydrobenzofuran: Lacks the methyl and ethanone groups, affecting its biological activity and reactivity.
Uniqueness
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and vinyl groups enhances its reactivity, while the ethanone group provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
127230-04-0 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
SWEUGEGDRPBFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


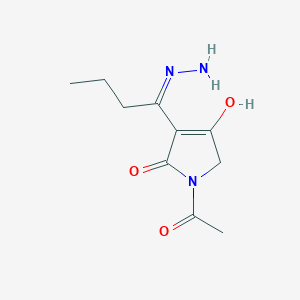
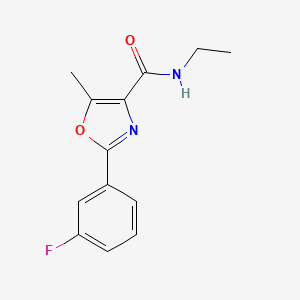
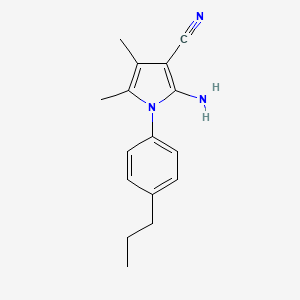
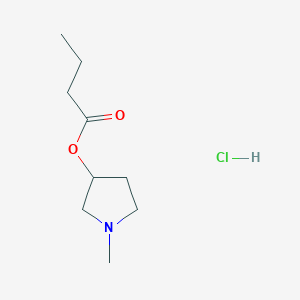
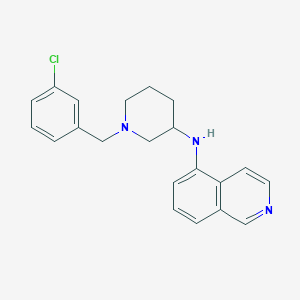
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
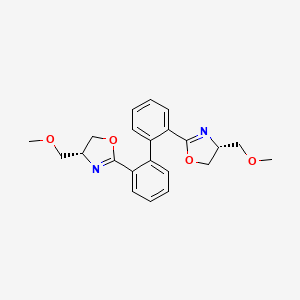
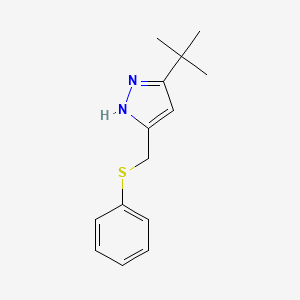
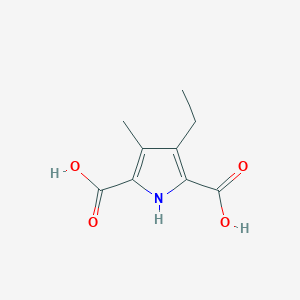
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
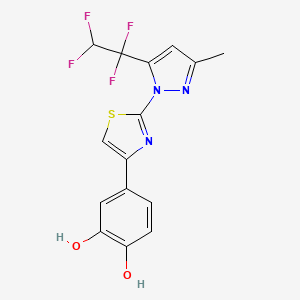
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
